molecular formula C23H23N3O2 B2929375 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2034556-43-7

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2929375
CAS No.: 2034556-43-7
M. Wt: 373.456
InChI Key: KXCKMAOXVJKYGZ-UHFFFAOYSA-N
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Description

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a highly interesting and promising compound that has garnered significant attention in the field of scientific research. It has a molecular formula of C23H23N3O2 and a molecular weight of 373.456.

Scientific Research Applications

Molecular Interaction Studies

Shim et al. (2002) conducted a comprehensive study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, the study identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. The research offers insights into the steric binding interaction between the compound and the receptor, suggesting that the N1 aromatic ring moiety plays a dominant role similar to that of the C3 alkyl side chain of cannabinoid agonists (Shim et al., 2002).

Synthesis and Characterization

Mumtaz et al. (2015) explored the synthesis, characterization, antimicrobial, and phytotoxic screening of 1-aroyl-3,5-diarylpyrazoline derivatives. The study utilized pyrazolines as the core scaffold due to their biological and pharmaceutical significance. The synthesized compounds were analyzed through FTIR, NMR, and mass spectrometric analysis, showing potential in antimicrobial activities and phytotoxic assays (Mumtaz et al., 2015).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized a series of pyrazole derivatives with potential antimicrobial and anticancer activities. The study highlighted the importance of structural diversity in the pyrazole scaffold for enhancing biological activities. Among the synthesized compounds, several showed higher anticancer activity than the reference drug, doxorubicin, and possessed good to excellent antimicrobial activity (Hafez et al., 2016).

Structural Exploration

Swamy et al. (2013) reported on the synthesis and structural exploration of isomorphous methyl- and chloro-substituted small heterocyclic analogues. The study demonstrates the application of X-ray crystallography in confirming the structures of synthesized compounds, providing a detailed understanding of their molecular configuration (Swamy et al., 2013).

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-25-14-12-19(24-25)16-7-6-13-26(15-16)23(27)22-17-8-2-4-10-20(17)28-21-11-5-3-9-18(21)22/h2-5,8-12,14,16,22H,6-7,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCKMAOXVJKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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